1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1323606-50-3
VCID: VC7107983
InChI: InChI=1S/C17H22N4O2.ClH/c1-3-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)14-5-4-6-15(13-14)23-2;/h4-8,13H,3,9-12H2,1-2H3;1H
SMILES: CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl
Molecular Formula: C17H23ClN4O2
Molecular Weight: 350.85

1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride

CAS No.: 1323606-50-3

Cat. No.: VC7107983

Molecular Formula: C17H23ClN4O2

Molecular Weight: 350.85

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride - 1323606-50-3

Specification

CAS No. 1323606-50-3
Molecular Formula C17H23ClN4O2
Molecular Weight 350.85
IUPAC Name [4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride
Standard InChI InChI=1S/C17H22N4O2.ClH/c1-3-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)14-5-4-6-15(13-14)23-2;/h4-8,13H,3,9-12H2,1-2H3;1H
Standard InChI Key SVPQQZZDROBTET-UHFFFAOYSA-N
SMILES CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl

Introduction

1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride is a synthetic compound that combines an imidazole ring with a piperazine moiety, linked to a methoxybenzoyl group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of novel therapeutic agents.

Synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Synthesis Steps

  • Imidazole Ring Formation: The synthesis begins with the formation of the imidazole ring, which can be achieved through various methods, including condensation reactions.

  • Piperazine Moiety Attachment: The piperazine ring is then attached to the imidazole ring, often through a nucleophilic substitution reaction.

  • Methoxybenzoyl Group Introduction: The methoxybenzoyl group is introduced through an acylation reaction, typically involving a benzoyl chloride derivative.

Potential Applications

1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride has potential applications in various fields, including pharmaceutical research. Its structure suggests potential interactions with biological targets such as receptors or enzymes, which could be exploited in the development of novel therapeutic agents.

Biological Activity

While detailed studies on this specific compound may be limited, similar compounds have demonstrated mechanisms involving modulation of neurotransmitter systems or inhibition of specific enzymes associated with disease processes. The presence of an imidazole ring, known for its role in antimicrobial agents like miconazole and clotrimazole, suggests potential antimicrobial properties .

Chemical Reactions and Modifications

The compound can undergo various chemical reactions typical of imidazole and piperazine derivatives. These reactions can be exploited in further modifications or derivatizations aimed at enhancing biological activity or optimizing pharmacokinetic properties.

Reaction Types

  • Alkylation: The imidazole and piperazine rings can undergo alkylation reactions to modify their properties.

  • Acylation: Further acylation reactions can introduce additional functional groups to enhance biological activity.

  • Ring Opening/Closing Reactions: The piperazine ring can participate in ring opening or closing reactions to form new heterocyclic compounds.

Research Findings and Future Directions

Research into this compound continues as scientists explore its full range of biological activities and potential therapeutic applications. Future studies may focus on optimizing its synthesis, evaluating its pharmacokinetic properties, and assessing its efficacy in preclinical models.

Data Table: Potential Applications

Application AreaDescription
Pharmaceutical ResearchPotential therapeutic agent due to pharmacological properties
Biological ActivityModulation of neurotransmitter systems or enzyme inhibition
Antimicrobial ActivityPotential antimicrobial properties due to imidazole ring

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